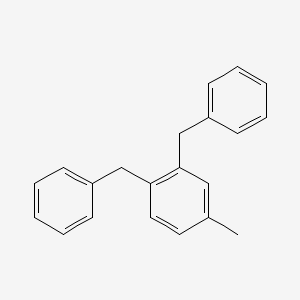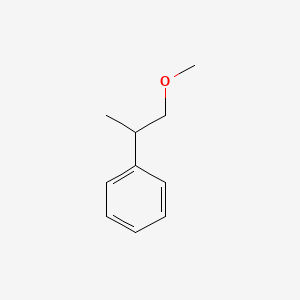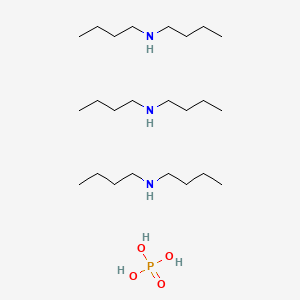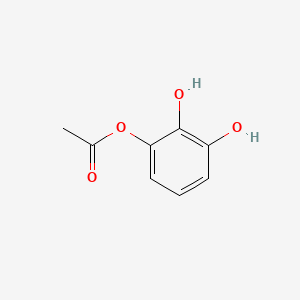
Pyrogallol 1-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pyrogallol 1-acetate can be synthesized through the acetylation of pyrogallol. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure selective acetylation of one hydroxyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Pyrogallol 1-acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: The compound can be reduced to regenerate pyrogallol.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used to substitute the acetyl group, depending on the desired product.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Pyrogallol.
Substitution: Various substituted pyrogallol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Pyrogallol 1-acetate is used as a precursor in the synthesis of complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential antioxidant properties. It is used in assays to evaluate the antioxidant capacity of various compounds.
Medicine
The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases associated with oxidative stress.
Industry
In the industrial sector, this compound is used in the production of dyes, photographic developers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of pyrogallol 1-acetate involves its ability to scavenge free radicals and inhibit oxidative processes. The compound interacts with reactive oxygen species, neutralizing them and preventing cellular damage. This antioxidant activity is mediated through the donation of hydrogen atoms from the hydroxyl groups, which stabilizes the free radicals.
Comparación Con Compuestos Similares
Similar Compounds
Pyrogallol: The parent compound, known for its strong antioxidant properties.
Phloroglucinol: Another trihydroxybenzene derivative with similar chemical properties but different hydroxyl group positions.
Gallic Acid: A trihydroxybenzoic acid with similar antioxidant activity.
Uniqueness
Pyrogallol 1-acetate is unique due to its acetylated hydroxyl group, which imparts different reactivity and solubility properties compared to its parent compound and other similar compounds. This modification allows for selective reactions and applications that are not possible with the unmodified pyrogallol.
Propiedades
Número CAS |
74449-64-2 |
|---|---|
Fórmula molecular |
C8H8O4 |
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
(2,3-dihydroxyphenyl) acetate |
InChI |
InChI=1S/C8H8O4/c1-5(9)12-7-4-2-3-6(10)8(7)11/h2-4,10-11H,1H3 |
Clave InChI |
CMDMZSWWXQSHAY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=CC(=C1O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


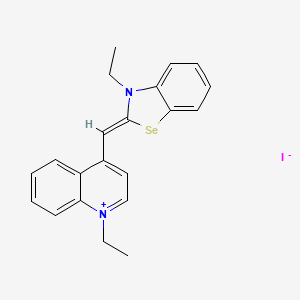
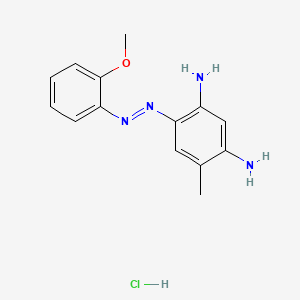

![5-O-[(3R)-nonan-3-yl] 1-O-[(2R)-2-propylhexyl] pentanedioate](/img/structure/B12672354.png)
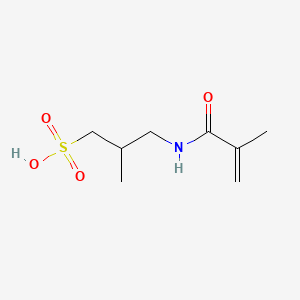
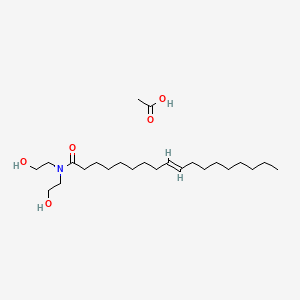
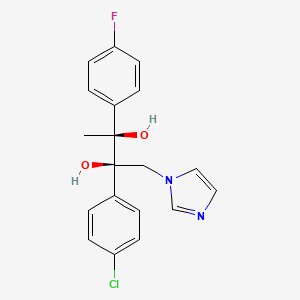
![4,4'-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL]](/img/structure/B12672372.png)

